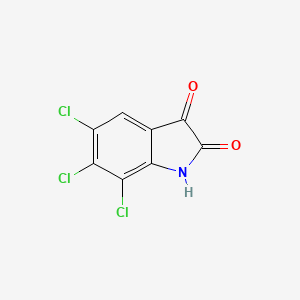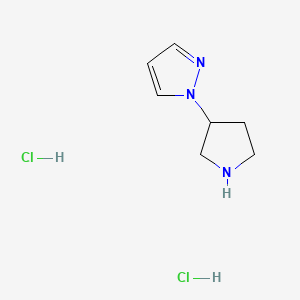
4-Brom-α,α,α-Trifluortoluol-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-alpha,alpha,alpha-trifluorotoluene-d4 is a deuterated derivative of 4-Bromo-alpha,alpha,alpha-trifluorotoluene. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The presence of bromine and trifluoromethyl groups in its structure makes it a valuable compound in various chemical applications.
Wissenschaftliche Forschungsanwendungen
4-Bromo-alpha,alpha,alpha-trifluorotoluene-d4 is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Used in labeling studies to trace the metabolic pathways of deuterated compounds.
Medicine: Employed in the development of pharmaceuticals where deuterium labeling is required.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The trifluoromethyl group in these compounds is electron-withdrawing, which can influence the compound’s reactivity and the stability of the compounds it forms. The bromine atom is a good leaving group, which means it can be replaced by other groups in a chemical reaction, allowing for a variety of chemical transformations .
Environmental factors such as temperature and pH can influence the stability and reactivity of “4-Bromo-alpha,alpha,alpha-trifluorotoluene-d4”. For example, higher temperatures can increase the rate of chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Bromo-alpha,alpha,alpha-trifluorotoluene-d4 can be synthesized through several methods. One common laboratory method involves the coupling of an aromatic halide with trifluoromethyl iodide in the presence of a copper catalyst. The reaction can be represented as follows:
PhX+CF3I→PhCF3(where X = I, Br)
For industrial production, benzotrichloride is reacted with hydrogen fluoride in a pressurized reactor:
PhCCl3+3HF→PhCF3+3HCl
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-alpha,alpha,alpha-trifluorotoluene-d4 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of deuterated derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Substitution: Formation of iodotrifluorotoluene or fluorotrifluorotoluene.
Oxidation: Formation of trifluorobenzoic acid.
Reduction: Formation of deuterated toluene derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-alpha,alpha,alpha-trifluorotoluene
- 4-Chlorobenzotrifluoride
- 4-Fluorobenzotrifluoride
- 4-Iodobenzotrifluoride
Uniqueness
4-Bromo-alpha,alpha,alpha-trifluorotoluene-d4 is unique due to the presence of deuterium atoms, which provide distinct isotopic labeling advantages. This makes it particularly valuable in studies requiring precise tracking of molecular transformations and interactions.
Eigenschaften
CAS-Nummer |
1219799-09-3 |
|---|---|
Molekularformel |
C7H4BrF3 |
Molekulargewicht |
229.033 |
IUPAC-Name |
1-bromo-2,3,5,6-tetradeuterio-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H4BrF3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H/i1D,2D,3D,4D |
InChI-Schlüssel |
XLQSXGGDTHANLN-RHQRLBAQSA-N |
SMILES |
C1=CC(=CC=C1C(F)(F)F)Br |
Synonyme |
4-BroMo-a,a,a-trifluorotoluene-d4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1H-Pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B572370.png)




![Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B572378.png)


